

Technical Guide: Solubility Profiling of (2-Fluoro-6-methoxyphenoxy)acetic Acid

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Compound of Interest

Compound Name: (2-Fluoro-6-methoxyphenoxy)acetic acid

Cat. No.: B13413952

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Executive Summary

(2-Fluoro-6-methoxyphenoxy)acetic acid (CAS: 519050-77-2) is a specialized fluorinated ether acid intermediate, critical in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs). Its structural motif—combining a lipophilic fluorinated aromatic ring with a polar carboxylic acid tail—creates a complex solubility profile that is highly sensitive to solvent polarity and pH.

This guide addresses the lack of standardized solubility data in open literature by providing a self-validating experimental framework. It leverages structural analogs (Phenoxyacetic acid, 4-Fluorophenoxyacetic acid) to establish predictive baselines and details the thermodynamic modeling required to optimize crystallization and purification processes.

Physicochemical Profile & Predictive Analysis[1][2]

Before initiating wet-lab experiments, researchers must understand the molecular drivers of this compound's solubility.

Structural Determinants[3]

- **Acidic Head Group:** The carboxylic acid moiety (based on analogs) dictates that solubility in aqueous media will be pH-dependent. In neutral water, solubility is limited; in basic media (), it increases drastically due to salt formation.
- **Fluorine Substituent (Ortho):** The 2-fluoro group increases lipophilicity and metabolic stability but reduces lattice energy relative to non-fluorinated analogs, potentially lowering the melting point.
- **Methoxy Group (Ortho):** This group introduces an intramolecular hydrogen bond acceptor, potentially stabilizing the crystal lattice (increasing melting point) or disrupting water networks.

Reference Data (Structural Analogs)

In the absence of direct historical data, we utilize Phenoxyacetic acid (PAA) as the primary reference standard to bracket expected values.

Property	Phenoxyacetic Acid (Reference)	(2-Fluoro-6-methoxyphenoxy)acetic Acid (Predicted)
MW	152.15 g/mol	~200.16 g/mol
Melting Point	98–100 °C	90–115 °C (Est.)
Water Solubility (25°C)	~12 g/L	5–10 g/L (Reduced by F-substitution)
Ethanol Solubility	Freely Soluble	High (>100 g/L)
Toluene Solubility	Moderate	Moderate to High

Experimental Protocols

To generate high-integrity data suitable for thermodynamic modeling, two complementary methods are recommended.

Method A: Static Equilibrium (Shake-Flask)

This is the "Gold Standard" for generating thermodynamic data (

vs.

).

Reagents:

- Solute: **(2-Fluoro-6-methoxyphenoxy)acetic acid** (>98% purity).
- Solvents: HPLC grade Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene.

Protocol:

- Saturation: Add excess solid solute to 50 mL of solvent in a jacketed glass vessel.
- Equilibration: Stir at 400 rpm for 24 hours at the target temperature (
- Settling: Stop stirring and allow phases to separate for 2 hours (isothermal).
- Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 μ m, PTFE).
- Quantification: Dilute and analyze via HPLC-UV (270–280 nm).

Method B: Dynamic Laser Monitoring

Used for determining the Metastable Zone Width (MSZW) for crystallization design.

Protocol:

- Prepare a mixture of known concentration (
- Heat at 1 K/min until dissolution is detected by max laser transmission (Clear Point,

).

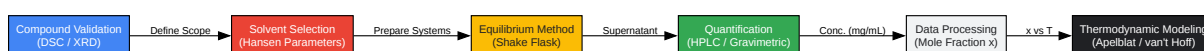
- Cool at 1 K/min until nucleation is detected by laser scattering (Cloud Point,

).

- Repeat for varying concentrations.

Workflow Visualization

The following diagram outlines the logical flow for the solubility determination campaign.



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Figure 1: Integrated workflow for solubility determination and thermodynamic modeling.

Thermodynamic Modeling & Data Analysis

Once experimental data (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">

) is obtained, it must be correlated using thermodynamic models to calculate the enthalpy (

) and entropy (

) of solution.^{[1][2]}

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.

- : Mole fraction solubility.^{[3][4]}
- : Absolute temperature (K).^{[1][3][5]}
- : Empirical model parameters derived via multiple linear regression.

van't Hoff Analysis

To extract physical meaning (thermodynamic parameters):

- Plot:

vs.

.

- Slope:

(Indicates if dissolution is endothermic/exothermic).

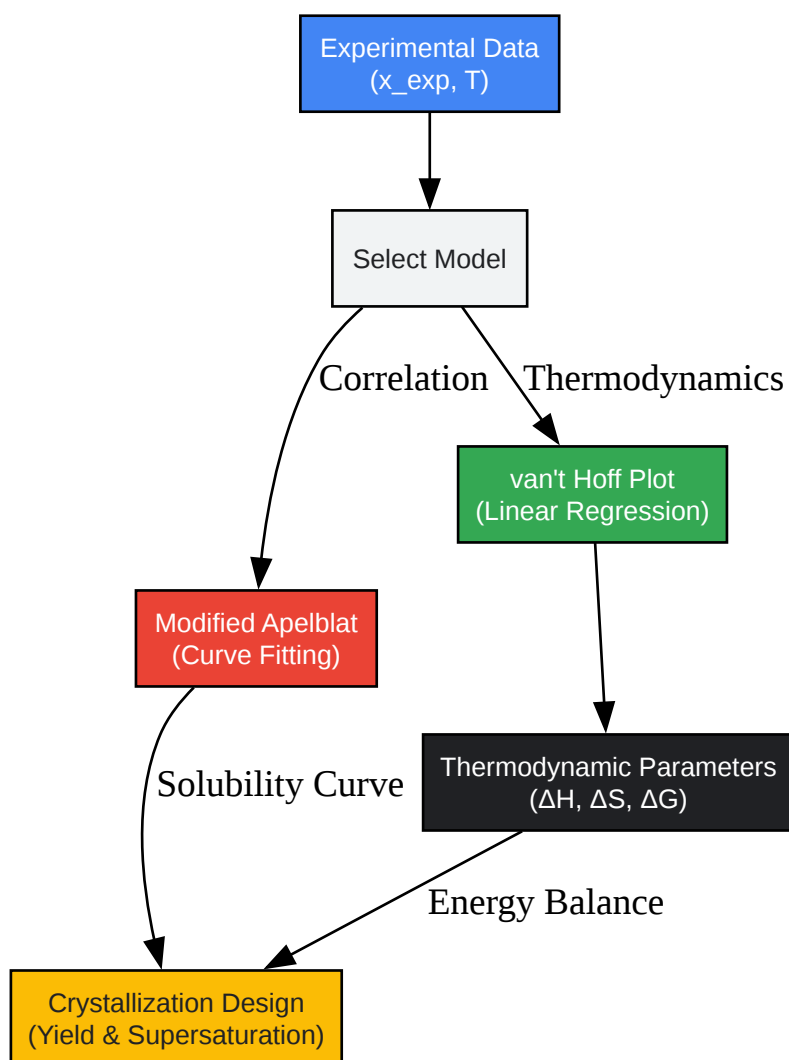
- Intercept:

(Indicates disorder change).

Typical Behavior for Phenoxyacetic Acids:

- [ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">](#)
: Positive (Endothermic).[\[6\]](#) Solubility increases with temperature.
- : Positive.[\[6\]](#) The process is non-spontaneous (requires energy to break the lattice).[\[6\]](#)

Modeling Logic Diagram



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Figure 2: Logic flow for converting raw solubility data into process engineering parameters.

Process Implications & Solvent Selection[3]

Based on the chemical structure of **(2-Fluoro-6-methoxyphenoxy)acetic acid**, the following solvent systems are recommended for specific process goals:

Purification (Recrystallization)[4]

- Recommended System: Ethanol/Water or Isopropanol/Water (Binary Mixture).
- Rationale: The compound is likely highly soluble in alcohols and sparingly soluble in water. A cooling crystallization from a hot alcoholic solution, followed by anti-solvent (water) addition,

will yield high recovery and purity.

- Target: 2-Fluoro-6-methoxyphenoxy moiety is hydrophobic; water acts as a strong anti-solvent.

Reaction Solvent

- Recommended: Toluene or Ethyl Acetate.
- Rationale: These aprotic solvents dissolve the acid well at elevated temperatures, facilitating coupling reactions (e.g., esterification) while allowing for easy aqueous workup (phase separation) due to immiscibility with water.

References

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